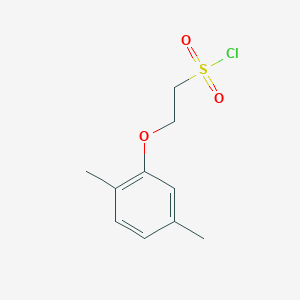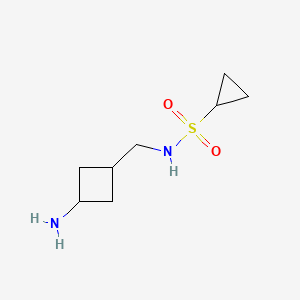
2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the formation of sulfonamide and sulfonate ester derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the desired sulfonyl chloride .
Reaction Conditions:
Step 1: 2,5-Dimethylphenol + Ethylene oxide → 2-(2,5-Dimethylphenoxy)ethanol
Step 2: 2-(2,5-Dimethylphenoxy)ethanol + Chlorosulfonic acid → this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution:
Electrophilic Aromatic Substitution:
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Substituted Aromatic Compounds: Formed by electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,5-Dimethylphenoxy)ethane-1-sulfonyl chloride
- 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride
Comparison
2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride is unique due to the presence of two methyl groups on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different steric and electronic effects, leading to variations in reaction rates and product distributions .
Eigenschaften
Molekularformel |
C10H13ClO3S |
|---|---|
Molekulargewicht |
248.73 g/mol |
IUPAC-Name |
2-(2,5-dimethylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO3S/c1-8-3-4-9(2)10(7-8)14-5-6-15(11,12)13/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
TXTKBUHUGXVIEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Isobutyl-1h,1'h-[3,4'-bipyrazol]-5-amine](/img/structure/B13636391.png)






![2-(Sec-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13636423.png)

